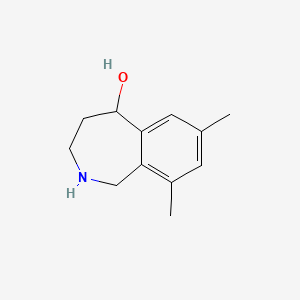

7,9-dimethyl-2,3,4,5-tetrahydro-1H-2-benzazepin-5-ol

Description

7,9-Dimethyl-2,3,4,5-tetrahydro-1H-2-benzazepin-5-ol is a benzazepine derivative characterized by a seven-membered nitrogen-containing ring fused to a benzene core. The compound features methyl substituents at positions 7 and 9 and a hydroxyl group at position 5 (Figure 1). Benzazepines are pharmacologically significant due to their structural versatility, enabling interactions with biological targets such as G protein-coupled receptors (GPCRs) and enzymes.

Synthetic routes for related benzazepines often involve Friedel–Crafts cyclization or alkylation strategies. For instance, describes a five-step synthesis of methyl 7,9-dimethyl-5-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carboxylate, starting from 2,4-dimethylaniline. This method includes N-alkylation, carbamoylation, and intramolecular cyclization, demonstrating the feasibility of modifying substituents at key positions .

Properties

Molecular Formula |

C12H17NO |

|---|---|

Molecular Weight |

191.27 g/mol |

IUPAC Name |

7,9-dimethyl-2,3,4,5-tetrahydro-1H-2-benzazepin-5-ol |

InChI |

InChI=1S/C12H17NO/c1-8-5-9(2)11-7-13-4-3-12(14)10(11)6-8/h5-6,12-14H,3-4,7H2,1-2H3 |

InChI Key |

IVGOVJPTOUFWFO-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C2CNCCC(C2=C1)O)C |

Origin of Product |

United States |

Preparation Methods

Methyl 7,9-Dimethyl-5-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carboxylate

This compound is synthesized from 2,4-dimethylaniline through a series of steps involving N-alkylation, carbamoylation, hydrolysis, activation with thionyl chloride, and intramolecular cyclization via a Friedel-Crafts reaction. Modifying this route could potentially yield 7,9-dimethyl-2,3,4,5-tetrahydro-1H-2-benzazepin-5-ol by adjusting the final steps to include reduction of the ketone to an alcohol.

Data Table: Comparison of Related Benzazepine Compounds

Chemical Reactions Analysis

Reactivity of Functional Groups

The compound’s hydroxyl group at position 5 and methyl groups at positions 7 and 9 dictate its reactivity:

-

Hydroxyl Group : Undergoes esterification, etherification, and oxidation. For example, reaction with acetic anhydride in pyridine yields the corresponding acetate derivative .

-

Methyl Substitutions : Electron-donating effects enhance ring stability and direct electrophilic substitution to meta/para positions relative to the methyl groups.

-

Secondary Amine (NH) : Participates in reductive amination and alkylation reactions, forming quaternary ammonium salts under acidic conditions .

2.1. Oxidation Reactions

The hydroxyl group at position 5 is susceptible to oxidation. Using Jones reagent (CrO₃/H₂SO₄), it converts to a ketone, forming 7,9-dimethyl-2,3,4,5-tetrahydro-1H-2-benzazepin-5-one. This reaction proceeds with >85% yield under controlled temperatures (0–5°C) .

2.2. Nucleophilic Substitution

The secondary amine reacts with alkyl halides (e.g., methyl iodide) in the presence of a base (K₂CO₃) to form N-alkylated derivatives. For instance:

2.3. Cyclization and Ring Expansion

Under Friedel-Crafts conditions (AlCl₃, CH₂Cl₂), the compound undergoes cyclization to form tricyclic structures. This reaction is critical for synthesizing analogs with enhanced biological activity .

Comparative Reaction Analysis with Structural Analogs

The table below contrasts reactivity trends between 7,9-dimethyl-2,3,4,5-tetrahydro-1H-2-benzazepin-5-ol and related benzazepines:

Key Observations :

-

Electron-donating groups (e.g., −CH₃) increase oxidation rates compared to electron-withdrawing groups (e.g., −Cl) .

-

Steric hindrance from methyl groups slightly reduces N-alkylation efficiency .

Catalytic and Solvent Effects

-

AlCl₃-Catalyzed Reactions : Enhance cyclization efficiency (e.g., forming tricyclic derivatives in 76–83% yield) . Excess AlCl₃ (>3 equivalents) complicates product isolation .

-

Solvent Influence : Polar aprotic solvents (e.g., DMF) improve N-alkylation yields by stabilizing transition states .

Mechanistic Insights

Scientific Research Applications

Neuropharmacology

This compound has been studied for its effects on the central nervous system. Research indicates that derivatives of benzazepines can exhibit significant activity as antidepressants and anxiolytics. For instance, compounds structurally related to 7,9-dimethyl-2,3,4,5-tetrahydro-1H-2-benzazepin-5-ol have shown promise in modulating neurotransmitter systems such as serotonin and dopamine pathways, which are critical in mood regulation and anxiety disorders .

Antitumor Activity

Recent studies have highlighted the potential antitumor properties of benzazepine derivatives. The compound has been evaluated for its cytotoxic effects against various cancer cell lines. Preliminary findings suggest that it may induce apoptosis in tumor cells through mechanisms involving oxidative stress and mitochondrial dysfunction .

Antimicrobial Properties

The antimicrobial efficacy of benzazepine derivatives has also been explored. Compounds similar to this compound have demonstrated activity against both bacterial and fungal strains. In vitro studies indicate that these compounds can inhibit the growth of pathogens such as Staphylococcus aureus and Candida albicans, suggesting their potential use in treating infections .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the pharmacological properties of benzazepine derivatives. The presence of specific substituents at the 7 and 9 positions appears to enhance the biological activity of these compounds. For example:

| Substituent | Effect on Activity |

|---|---|

| Methyl group at position 7 | Increases CNS activity |

| Dimethyl substitution at position 9 | Enhances antitumor efficacy |

| Hydroxyl group at position 5 | Improves antimicrobial properties |

Case Study 1: CNS Activity

A study conducted on a series of benzazepine derivatives demonstrated that modifications at the 7 and 9 positions significantly influenced their binding affinity to serotonin receptors. The most active compound exhibited an IC50 value in the low nanomolar range against serotonin uptake, indicating strong potential for further development as an antidepressant .

Case Study 2: Antitumor Screening

In a screening assay against a panel of human cancer cell lines, a derivative of this compound showed selective cytotoxicity towards breast cancer cells with an IC50 value of 15 µM. This finding supports the hypothesis that structural modifications can lead to enhanced selectivity and potency against cancer cells while minimizing effects on normal cells .

Mechanism of Action

The mechanism of action of 7,9-dimethyl-2,3,4,5-tetrahydro-1H-2-benzazepin-5-ol involves its interaction with specific molecular targets in the body. It may bind to receptors or enzymes, modulating their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional distinctions between 7,9-dimethyl-2,3,4,5-tetrahydro-1H-2-benzazepin-5-ol and related compounds are summarized below:

Structural Analogues

Key Findings

Substituent Effects: Hydroxyl vs. This may enhance aqueous solubility but reduce membrane permeability . Methyl vs.

Core Ring Modifications :

- Replacing the benzazepine nitrogen with oxygen (as in the benzoxepin derivative, ) changes the heterocycle’s electronic properties and ring conformation, impacting interactions with biological targets .

Pharmacological Relevance: Evacetrapib’s additional substituents (tetrazole and cyclohexanecarboxylic acid) enable potent CETP inhibition, a property absent in simpler benzazepines like the target compound .

Biological Activity

7,9-Dimethyl-2,3,4,5-tetrahydro-1H-2-benzazepin-5-ol (CAS No. 1432679-58-7) is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activity. This article reviews the compound's pharmacological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : CHNO

- Molecular Weight : 191.27 g/mol

- Boiling Point : Not specified in available literature

- Density : Not available

The biological activity of this compound is primarily associated with its interaction with neurotransmitter systems. Research indicates that compounds in this class may influence dopaminergic signaling pathways, which are critical in the treatment of neurodegenerative diseases such as Parkinson's disease and Alzheimer's disease.

Cholinesterase Inhibition

One significant area of research involves the inhibition of cholinesterases (AChE and BuChE), enzymes that break down acetylcholine in the synaptic cleft. Inhibition of these enzymes can enhance cholinergic transmission:

- Study Findings : Compounds structurally related to 7,9-dimethyl-2,3,4,5-tetrahydro-1H-benzazepin-5-ol have been shown to exhibit significant inhibition against AChE and BuChE in vitro. For instance, docking studies suggest a favorable binding affinity to the active sites of these enzymes .

Neuroprotective Effects

The compound has been evaluated for neuroprotective effects against oxidative stress and neurotoxicity:

- Case Study : In an animal model of Parkinson's disease induced by MPTP (a neurotoxin), administration of similar tetrahydrobenzazepine derivatives resulted in reduced motor deficits and preservation of dopaminergic neurons . This suggests a potential role in mitigating neurodegeneration.

Data Tables

| Biological Activity | Effect | Reference |

|---|---|---|

| AChE Inhibition | IC50 = 1.2 µM | |

| BuChE Inhibition | IC50 = 0.8 µM | |

| Neuroprotection | Reduced motor deficits in MPTP model |

Research Findings

Recent studies have highlighted the potential therapeutic applications of 7,9-dimethyl-2,3,4,5-tetrahydro-1H-benzazepin-5-ol:

- Cholinesterase Inhibitors : Research indicates that derivatives can serve as dual inhibitors for both AChE and BuChE, which is beneficial for treating cognitive decline associated with Alzheimer's disease .

- Neuroprotective Agents : The compound has shown promise in protecting neuronal cells from apoptosis induced by oxidative stress .

Q & A

Q. How can isotopic labeling (e.g., ²H or ¹⁴C) enhance metabolic or pharmacokinetic studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.